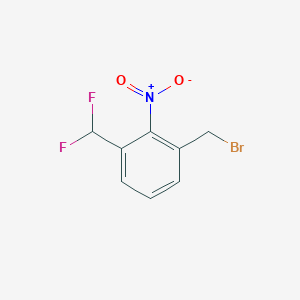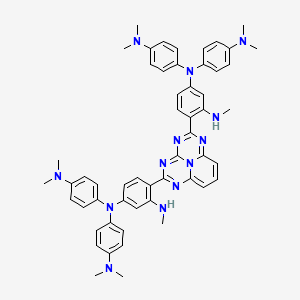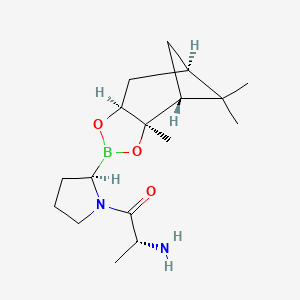![molecular formula C21H25F3N4O4S B13839705 8-Nitro-2-(4-octanoylpiperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13839705.png)
8-Nitro-2-(4-octanoylpiperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Nitro-2-(4-octanoylpiperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one is a complex organic compound that belongs to the class of benzo[e][1,3]thiazine derivatives This compound is characterized by the presence of a nitro group, a piperazine ring substituted with an octanoyl group, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitro-2-(4-octanoylpiperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzo[e][1,3]thiazine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophenol derivative, with a carbonyl compound.
Introduction of the Nitro Group: Nitration of the benzo[e][1,3]thiazine core can be carried out using a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid.
Substitution with Piperazine: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the nitro-substituted benzo[e][1,3]thiazine.
Octanoylation: The octanoyl group can be introduced via an acylation reaction using octanoyl chloride in the presence of a base such as pyridine.
Introduction of the Trifluoromethyl Group: This can be achieved through a trifluoromethylation reaction using a reagent like trifluoromethyl iodide or a trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
8-Nitro-2-(4-octanoylpiperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The octanoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Hydrolysis: Carboxylic acids and piperazine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 8-Nitro-2-(4-octanoylpiperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may participate in redox reactions, while the piperazine and trifluoromethyl groups may interact with biological macromolecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Octanoylpiperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one: Lacks the nitro group, which may result in different chemical and biological properties.
8-Nitro-2-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one: Contains a methyl group instead of an octanoyl group, which may affect its lipophilicity and biological activity.
8-Nitro-2-(4-octanoylpiperazin-1-yl)-4H-benzo[e][1,3]thiazin-4-one: Lacks the trifluoromethyl group, which may influence its chemical reactivity and biological interactions.
Uniqueness
The presence of the nitro, octanoyl, and trifluoromethyl groups in 8-Nitro-2-(4-octanoylpiperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one makes it unique compared to similar compounds. These groups contribute to its distinct chemical properties, reactivity, and potential biological activities, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C21H25F3N4O4S |
|---|---|
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
8-nitro-2-(4-octanoylpiperazin-1-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one |
InChI |
InChI=1S/C21H25F3N4O4S/c1-2-3-4-5-6-7-17(29)26-8-10-27(11-9-26)20-25-19(30)15-12-14(21(22,23)24)13-16(28(31)32)18(15)33-20/h12-13H,2-11H2,1H3 |
Clé InChI |
OEPMGNAHVZPWLA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)N1CCN(CC1)C2=NC(=O)C3=C(S2)C(=CC(=C3)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]-2-naphthoate Calcium Salt (Technical Grade)](/img/structure/B13839623.png)

![[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13839629.png)



![1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime](/img/structure/B13839644.png)


![N-[(5R)-5-[(2S,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;N-[(2R,5R)-2,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl]acetamide](/img/structure/B13839668.png)

![D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate](/img/structure/B13839693.png)


